An In-depth Technical Guide to Ethanone, 2-fluoro-1-(3-pyridinyl)- (9CI)
An In-depth Technical Guide to Ethanone, 2-fluoro-1-(3-pyridinyl)- (9CI)
Introduction
Ethanone, 2-fluoro-1-(3-pyridinyl)-, also known as 2-fluoro-1-(pyridin-3-yl)ethanone or 3-pyridyl fluoroethyl ketone, is a fluorinated heterocyclic ketone. The introduction of a fluorine atom at the α-position to the carbonyl group is known to significantly alter the chemical and physical properties of the molecule, including its acidity, reactivity, and metabolic stability. Such modifications are of high interest in medicinal chemistry and drug development, as they can lead to enhanced biological activity and improved pharmacokinetic profiles. This guide provides a comprehensive overview of its chemical structure, predicted properties, a plausible synthesis protocol, and a workflow for its preparation.
Chemical Structure and Properties
The chemical structure of Ethanone, 2-fluoro-1-(3-pyridinyl)- consists of a pyridine ring substituted at the 3-position with a fluoroacetyl group.
Molecular Structure:
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IUPAC Name: 2-fluoro-1-(pyridin-3-yl)ethanone
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Chemical Formula: C₇H₆FNO
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Molecular Weight: 139.13 g/mol
Table 1: Physicochemical Properties of the Starting Material, 3-Acetylpyridine
| Property | Value | Reference |
| CAS Number | 350-03-8 | [1][2] |
| Molecular Formula | C₇H₇NO | [1] |
| Molecular Weight | 121.14 g/mol | |
| Appearance | Yellow liquid | [3] |
| Boiling Point | 220 °C | |
| Melting Point | 11-13 °C | |
| Density | 1.102 g/mL at 25 °C |
Table 2: Predicted Physicochemical Properties of Ethanone, 2-fluoro-1-(3-pyridinyl)- (9CI)
Note: These values are estimations based on the properties of similar compounds and the known effects of α-fluorination.
| Property | Predicted Value |
| Boiling Point | ~180-200 °C |
| Density | ~1.2-1.3 g/cm³ |
| pKa of α-proton | ~17-19 |
| Appearance | Colorless to light yellow oil/solid |
Experimental Protocols
The synthesis of Ethanone, 2-fluoro-1-(3-pyridinyl)- can be envisioned via the direct α-fluorination of its precursor, 3-acetylpyridine. A common method for such a transformation is the use of an electrophilic fluorinating agent.
Proposed Synthesis: Electrophilic α-Fluorination of 3-Acetylpyridine
This protocol describes a general procedure for the α-fluorination of a ketone using N-Fluorobenzenesulfonimide (NFSI), a common electrophilic fluorinating agent.
Materials:
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3-Acetylpyridine (1.0 eq)
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N-Fluorobenzenesulfonimide (NFSI, 1.1 eq)
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Sodium tert-butoxide (NaOtBu, 1.1 eq)
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Anhydrous Tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
Procedure:
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Reaction Setup: A dry, round-bottom flask is charged with 3-acetylpyridine (1.0 eq) and dissolved in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
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Enolate Formation: The solution is cooled to -78 °C in a dry ice/acetone bath. Sodium tert-butoxide (1.1 eq) is added portion-wise, and the resulting mixture is stirred for 30 minutes at -78 °C to allow for the formation of the corresponding enolate.
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Fluorination: A solution of N-Fluorobenzenesulfonimide (NFSI, 1.1 eq) in anhydrous THF is added dropwise to the reaction mixture at -78 °C. The reaction is stirred at this temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
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Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extraction: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted three times with ethyl acetate.
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Washing and Drying: The combined organic layers are washed with water and then with brine. The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
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Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Ethanone, 2-fluoro-1-(3-pyridinyl)-.
Characterization: The structure of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Logical and Experimental Workflow Visualization
The following diagrams illustrate the proposed synthetic pathway for Ethanone, 2-fluoro-1-(3-pyridinyl)-.
Caption: Proposed synthesis workflow for Ethanone, 2-fluoro-1-(3-pyridinyl)-.
Biological Activity and Signaling Pathways
There is currently no specific information available in the scientific literature regarding the biological activity or signaling pathways associated with Ethanone, 2-fluoro-1-(3-pyridinyl)-. However, the pyridine scaffold is a common feature in many bioactive molecules, and the introduction of fluorine can modulate their interaction with biological targets. It is plausible that this compound could be investigated for a range of activities, including as an inhibitor of enzymes where an electrophilic ketone might interact with active site residues. The introduction of fluorine is a well-established strategy in drug design to enhance metabolic stability and binding affinity.[4] Derivatives of 3-acetylpyridine have been noted for their use in creating compounds with antibacterial properties.[5][6] Further research would be required to elucidate any potential biological effects and mechanisms of action.
Should a biological target be identified, a hypothetical signaling pathway could be visualized as follows.
Caption: Hypothetical inhibitory action on a signaling pathway.
References
- 1. Ethanone, 1-(3-pyridinyl)- [webbook.nist.gov]
- 2. 3-Acetylpyridine | 350-03-8 [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanone | 33284-17-2 | Benchchem [benchchem.com]
- 5. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]
